molecular formula C26H27ClN2O3 B5411623 4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide

4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5411623
M. Wt: 451.0 g/mol
InChI Key: ZVRAXDPJOSPAEM-KQWNVCNZSA-N
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Description

4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with the molecular formula C26H27ClN2O3 and a molecular weight of 450.96 g/mol . This compound is characterized by its unique structure, which includes a benzamide core substituted with a 4-chloro group and a chromenyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide involves several steps. One common synthetic route includes the following steps :

    Formation of the chromenyl moiety: This step involves the synthesis of 2-methyl-2H-chromen-3-yl from appropriate starting materials through cyclization reactions.

    Amination: The chromenyl intermediate is then reacted with cyclohexylamine to introduce the cyclohexylamino group.

    Coupling with benzamide: The final step involves coupling the cyclohexylamino-chromenyl intermediate with 4-chlorobenzoyl chloride under suitable conditions to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The chloro group in the benzamide core can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways . The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide can be compared with other similar compounds, such as :

    4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide: This compound lacks the methyl group on the chromenyl moiety.

    This compound analogs: These analogs may have different substituents on the benzamide or chromenyl core, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-chloro-N-[(Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O3/c1-17-20(15-19-7-5-6-10-24(19)32-17)16-23(26(31)28-22-8-3-2-4-9-22)29-25(30)18-11-13-21(27)14-12-18/h5-7,10-17,22H,2-4,8-9H2,1H3,(H,28,31)(H,29,30)/b23-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRAXDPJOSPAEM-KQWNVCNZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C(C(=O)NC3CCCCC3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C(/C(=O)NC3CCCCC3)\NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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